2,2',3,4,4',5',6-Heptabromodiphenylether

Übersicht

Beschreibung

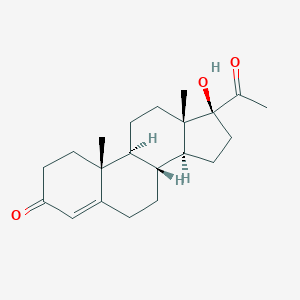

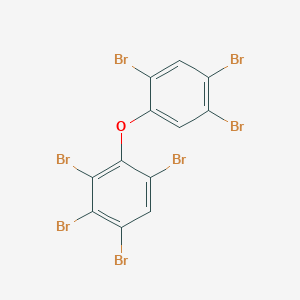

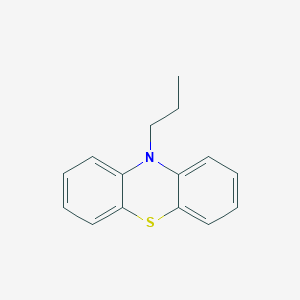

BDE No 183 belongs to the class of polybrominated diphenyl ethers. It can be commercially used as a flame retardant additive in building materials, textiles, plastics and electronic equipment.

2,2',3,4,4',5',6-Heptabromodiphenyl ether is an aromatic ether and an organobromine compound.

2, 2', 3, 4, 4', 5', 6-Heptabromodiphenyl ether, also known as bde 183 or 2, 2', 3, 4, 4', 5', 6-heptabde, belongs to the class of organic compounds known as bromodiphenyl ethers. Bromodiphenyl ethers are compounds that contain two benzene groups linked to each other via an ether bond, and where at least one ring is substituted with a bromo group. 2, 2', 3, 4, 4', 5', 6-Heptabromodiphenyl ether is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2, 2', 3, 4, 4', 5', 6-heptabromodiphenyl ether is primarily located in the membrane (predicted from logP).

Wissenschaftliche Forschungsanwendungen

Flammschutzmittel

“2,2',3,4,4',5',6-Heptabromodiphenylether” ist eine Art von polybromiertem Diphenylether (PBDE), das üblicherweise als Flammschutzmittel verwendet wird . Diese Verbindungen werden einer Vielzahl von Produkten zugesetzt, darunter Elektronik, Textilien und Kunststoffe, um sie weniger entflammbar zu machen.

Umweltverschmutzer

Aufgrund ihres weit verbreiteten Einsatzes und ihrer Persistenz sind PBDEs wie “this compound” zu Umweltverschmutzern geworden . Sie können sich in der Umwelt und im Gewebe lebender Organismen anreichern und zu potenziellen ökologischen und gesundheitlichen Auswirkungen führen.

Endokrine Disruption

Untersuchungen haben gezeigt, dass PBDEs endokrine Disruptor-Effekte haben können. Sie können in Hormonsysteme eingreifen und potenziell zu einer Vielzahl von Gesundheitsproblemen führen .

Reproduktionstoxizität

Einige Studien haben gezeigt, dass PBDEs zu Schwangerschaftsabbrüchen führen könnten . Dies unterstreicht die potenziellen Risiken, die mit der Exposition gegenüber diesen Verbindungen verbunden sind, insbesondere für Frauen im gebärfähigen Alter.

Safety and Hazards

Wirkmechanismus

Target of Action

2,2’,3,4,4’,5’,6-Heptabromodiphenyl ether is a brominated flame retardant It is known to affect ovarian functions in rats , suggesting that it may interact with components of the endocrine system.

Mode of Action

Its effects on ovarian function suggest that it may interfere with hormone signaling pathways .

Biochemical Pathways

Given its impact on ovarian function, it is plausible that it interferes with the hormonal regulation of reproductive processes .

Result of Action

2,2’,3,4,4’,5’,6-Heptabromodiphenyl ether has been found to affect ovarian functions in rats . This suggests that exposure to this compound could have significant effects on reproductive health.

Action Environment

As a flame retardant, it is likely to persist in the environment, potentially leading to long-term exposure .

Biochemische Analyse

Biochemical Properties

The exact biochemical properties of 2,2’,3,4,4’,5’,6-Heptabromodiphenyl ether are not fully understood. It is known that PBDEs, including 2,2’,3,4,4’,5’,6-Heptabromodiphenyl ether, can interact with various enzymes, proteins, and other biomolecules. These interactions can influence biochemical reactions within the body .

Cellular Effects

2,2’,3,4,4’,5’,6-Heptabromodiphenyl ether can have significant effects on various types of cells and cellular processes. For example, it has been found to affect the ovarian functions in rats . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2,2’,3,4,4’,5’,6-Heptabromodiphenyl ether is complex and involves several different pathways. It can bind to various biomolecules, leading to changes in their function. This can result in enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,3,4,4’,5’,6-Heptabromodiphenyl ether can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2,2’,3,4,4’,5’,6-Heptabromodiphenyl ether can vary with different dosages in animal models. High doses of this compound can lead to toxic or adverse effects .

Metabolic Pathways

2,2’,3,4,4’,5’,6-Heptabromodiphenyl ether is involved in various metabolic pathways. It can interact with several enzymes and cofactors, influencing metabolic flux or metabolite levels .

Transport and Distribution

2,2’,3,4,4’,5’,6-Heptabromodiphenyl ether can be transported and distributed within cells and tissues. It can interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It is known that PBDEs can be found in various compartments or organelles within the cell .

Eigenschaften

IUPAC Name |

1,2,3,5-tetrabromo-4-(2,4,5-tribromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Br7O/c13-4-1-6(15)9(3-5(4)14)20-12-8(17)2-7(16)10(18)11(12)19/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPSCQCLBHQUEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)Br)OC2=C(C(=C(C=C2Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Br7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052693 | |

| Record name | 2,2',3,4,4',5',6-Heptabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

722.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207122-16-5 | |

| Record name | 2,2′,3,4,4′,5′,6-Heptabromodiphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207122-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',3,4,4',6,6'-Heptabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207122165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,4',5',6-Heptabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,4',5',6-HEPTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M82N9DXAI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2',3,4,4',5',6-Heptabromodiphenyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary sources of human exposure to BDE-183?

A: While dietary exposure is considered a major source of PBDEs for the general population , occupational exposure plays a significant role for individuals working in specific industries. For instance, workers at electronics dismantling facilities exhibit higher plasma levels of BDE-183 compared to other occupational groups. This suggests occupational exposure contributes significantly to their BDE-183 body burden .

Q2: Can BDE-183 be metabolized in living organisms?

A: Yes, research suggests that BDE-183 can undergo debromination within the intestinal tract of fish. Studies using common carp (Cyprinus carpio) showed that BDE-183 was converted to 2,2',4,4',5,6-hexabromodiphenyl ether (BDE-154) and another unidentified hexa-BDE congener. This debromination process contributes to the accumulation of less-brominated PBDE congeners in fish tissues .

Q3: How have the levels of BDE-183 changed in the Japanese population over time?

A: Analysis of human adipose tissue samples collected in Tokyo, Japan, from 1970 and 2000 revealed a significant increase in the median concentrations of various PBDE congeners, including BDE-183. This trend points to an increase in exposure to these compounds over time .

Q4: Are there analytical challenges in measuring BDE-183 in environmental and biological samples?

A: Yes, the accurate quantification of PBDEs, including BDE-183, can be challenging due to interfering compounds in complex matrices. A study highlighted the effectiveness of using a sulfoxide cartridge column for clean-up during sample preparation. This method significantly reduced interfering peaks during GC-MS analysis, improving the accuracy of BDE quantification in fish and sediment samples .

Q5: Is BDE-183 found in indoor environments?

A: Yes, BDE-183 has been detected in indoor air samples. A study investigating airborne PBDEs in a Taiwanese college classroom found detectable levels of BDE-183, suggesting that indoor environments can contribute to human exposure to this compound .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea](/img/structure/B107906.png)

![(2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone](/img/structure/B107924.png)